N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a naphthalene moiety, which is further substituted with a methoxy group and a carboxamide functional group. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxynaphthalene-1-amine, which is then subjected to a condensation reaction with 2-aminobenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with a carboxylating agent to introduce the carboxamide group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-naphthaldehyde or 4-naphthoic acid derivatives.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-amine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide exerts its effects, particularly in biological systems, involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This disruption ultimately triggers apoptotic pathways, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit anticancer activity by inhibiting tubulin polymerization.
1-(4-methoxynaphthalen-1-yl)ethan-1-one: Known for its use in organic synthesis and material science.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of a benzothiazole ring and a naphthalene moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tubulin polymerization inhibitor makes it particularly valuable in anticancer research, offering potential therapeutic benefits that similar compounds may not provide.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-17-9-8-15(13-4-2-3-5-14(13)17)21-19(22)12-6-7-16-18(10-12)24-11-20-16/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZLUJLHDJMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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